molecular formula C6H13NO2 B12405800 L-Isoleucine-13C6,15N CAS No. 202468-35-7

L-Isoleucine-13C6,15N

Cat. No.: B12405800
CAS No.: 202468-35-7
M. Wt: 138.12 g/mol
InChI Key: AGPKZVBTJJNPAG-JZHNXQILSA-N
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Description

L-Isoleucine-13C6,15N is a stable isotope-labeled form of the essential branched-chain amino acid (BCAA) L-isoleucine. It is enriched with six carbon-13 (13C) atoms and one nitrogen-15 (15N) atom, replacing natural-abundance isotopes (12C and 14N). This compound is widely used in metabolic tracer studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to investigate protein synthesis, amino acid turnover, and nutrient utilization pathways . Its high isotopic purity (≥98% 13C and 15N) ensures minimal interference in isotopic enrichment measurements, making it critical for precision in biomedical and biochemical research .

Properties

CAS No.

202468-35-7

Molecular Formula

C6H13NO2

Molecular Weight

138.12 g/mol

IUPAC Name

(2R,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1

InChI Key

AGPKZVBTJJNPAG-JZHNXQILSA-N

Isomeric SMILES

[13CH3][13CH2][13C@H]([13CH3])[13C@@H]([13C](=O)O)[15NH2]

Canonical SMILES

CCC(C)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Chemical Synthesis Methods

The preparation of fully labeled L-Isoleucine-13C6, 15N typically requires sophisticated multi-step synthetic routes that ensure precise incorporation of isotopic labels. While complete step-by-step procedures specific to L-Isoleucine-13C6, 15N are proprietary to manufacturers, related synthetic approaches provide valuable insights.

A related synthetic approach for isotopically labeled isoleucine derivatives involves:

  • Starting from isotopically labeled precursors
  • Building the carbon skeleton with appropriate stereochemistry
  • Introducing functional groups
  • Final purification and isolation

The synthesis of isotopically labeled L-isoleucine derivatives typically begins with the formation of key labeled precursors. For example, in the synthesis of a related isoleucine derivative with a specific labeling pattern, researchers started with tert-butyl bromoacetate to form a phosphorous ylide, which was subsequently methylated using 13C-iodomethane. Through ozonolysis, they produced [3-13C] tert-butyl pyruvate, which was then converted to dimethylhydrazone. After deprotonation at the alpha-position using sodium hexamethyldisilazane (NaHMDS), hydrazone hydrolysis and ester cleavage under acidic conditions yielded the target compound.

Biosynthetic Production Methods

For industrial-scale production, biosynthetic approaches often prove more efficient than chemical synthesis. These methods leverage the natural amino acid biosynthetic pathways of microorganisms:

  • Selection and genetic modification of appropriate microorganisms
  • Cultivation using isotopically labeled media components
  • Extraction and purification of the target compound

Microorganisms are genetically engineered to incorporate the isotopic labels into L-isoleucine during fermentation. This approach ensures high yield and purity of the labeled compound, making it suitable for various research applications. The process typically utilizes labeled precursors such as 13C-glucose and 15N-ammonium salts as the primary carbon and nitrogen sources.

Analytical Characterization and Quality Control

Spectroscopic Verification Methods

The characterization of synthesized L-Isoleucine-13C6, 15N employs multiple analytical techniques to verify both structural integrity and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy :
NMR spectroscopy confirms the incorporation and position of 13C and 15N isotopes in the molecule. The presence of six 13C atoms and one 15N atom creates distinctive spectral patterns that differ significantly from those of unlabeled isoleucine.

High-Resolution Mass Spectrometry (HRMS) :
HRMS quantifies isotopic enrichment ratios, typically confirming 99% enrichment for both 13C6 and 15N. Commercial preparations typically specify isotopic purity of 98-99%.

Table 1: Analytical Parameters for L-Isoleucine-13C6, 15N Characterization

Analytical Method Parameter Measured Typical Values Reference
HRMS Isotopic Enrichment 98-99% for 13C and 15N
NMR Isotopic Positioning All 6 C atoms and N atom
Melting Point Physical Property 168-170°C
Optical Rotation Stereochemical Purity [α]25/D +40.0°, c =2 in 5 M HCl

Chromatographic Analysis

Liquid chromatography-mass spectrometry (LC-MS/MS) methods are crucial for verifying the purity and identity of L-Isoleucine-13C6, 15N. Selected reaction monitoring (SRM) in positive electrospray ionization (ESI) mode provides highly specific detection of the labeled amino acid.

The following mass transitions are typically monitored:

  • 139.1 → 92 for L-Isoleucine (13C6; 15N)
  • 132.1 → 86 for unlabeled L-Isoleucine

These distinctive transitions allow for unambiguous identification and quantification of the labeled compound, even in complex biological matrices.

Purification and Isolation Techniques

The purification of synthesized L-Isoleucine-13C6, 15N typically involves a combination of techniques to achieve both chemical and isotopic purity:

  • Recrystallization : Often performed in water/ethanol systems to remove water-soluble impurities while maximizing recovery of the target compound.

  • Ion-Exchange Chromatography : Exploits the zwitterionic properties of amino acids, typically using strong cation exchange resins followed by elution with pH gradients.

  • Preparative HPLC : For final purification, often employing reversed-phase conditions with volatile mobile phases to facilitate recovery.

The purification process must be carefully optimized to prevent isotopic dilution or exchange, which could compromise the isotopic integrity of the final product.

Applications Influencing Preparation Requirements

The intended application of L-Isoleucine-13C6, 15N influences specific preparation requirements. For example, applications in quantitative proteomics or NMR-based structural biology may require different levels of isotopic enrichment or chemical purity.

For immunocapture isotope dilution mass spectrometry (IC-IDMS) used in vaccine quantification, the isotopic purity of L-Isoleucine-13C6, 15N is particularly critical. This technique evaluates the suitability of monoclonal and polyclonal antibodies (mAbs and pAbs) for new vaccine development.

Similarly, in LC-MS/MS assays for the detection and monitoring of branched chain amino acids (BCAAs), the isotopic composition must be precisely controlled to ensure accurate quantification.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucine-13C6, 15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of L-Isoleucine-13C6, 15N can lead to the formation of keto acids, while reduction can yield amino alcohols .

Scientific Research Applications

Metabolic Studies

L-Isoleucine-13C6, 15N is instrumental in metabolic studies due to its ability to trace metabolic pathways through isotopic labeling. By incorporating this compound into biological systems, researchers can analyze how L-isoleucine is metabolized and its role in various biochemical processes.

Case Study: Transamination Pathways

A study demonstrated that L-Isoleucine-13C6 can be used to observe the transamination processes in vivo. The research indicated that R-3-methyl-2-oxopentanoate is a significant byproduct of L-isoleucine transamination, with the isotopic enrichment pattern closely following plasma concentrations of L-isoleucine. This study highlighted the compound's utility in understanding amino acid metabolism and its implications for conditions like maple syrup urine disease .

Immunocapture Isotope Dilution Mass Spectrometry (IC-IDMS)

L-Isoleucine-13C6, 15N is employed in immunocapture isotope dilution mass spectrometry to evaluate the performance of monoclonal and polyclonal antibodies during vaccine quantification. This technique ensures accurate measurement of antibody concentrations by comparing the labeled and unlabeled forms of the amino acid.

Application Details

  • Technique: IC-IDMS
  • Purpose: To assess antibody suitability for vaccine development
  • Significance: Enhances the reliability of quantitative measurements in vaccine research .

Protein Labeling for Quantitative Proteomics

The incorporation of L-Isoleucine-13C6, 15N into proteins allows for quantitative proteomic studies. This application is crucial for understanding protein expression levels and dynamics within cells.

Data Table: Isotopic Labeling in Proteomics

Amino AcidIsotope CompositionApplication Area
L-IsoleucineU-13C6, 15NProtein quantification
L-ValineU-13C5, 15NMetabolic flux analysis
L-AlanineU-13C3, 15NBiomarker discovery

This table illustrates the isotopic variations across different amino acids used in proteomics, showcasing the versatility of stable isotopes in biological research .

Nutritional Studies

In nutritional science, L-Isoleucine-13C6, 15N serves as a tracer to assess amino acid absorption and metabolism in various dietary contexts. This application is particularly relevant for studying protein sources and their bioavailability.

Research Findings

A recent study utilized L-Isoleucine-13C6, 15N to measure branched-chain amino acid levels in plasma without requiring derivatization during sample preparation. This approach simplifies analysis and enhances accuracy in nutritional assessments .

Mechanism of Action

The mechanism of action of L-Isoleucine-13C6, 15N involves its incorporation into proteins and other biomolecules. The labeled isotopes allow researchers to track the metabolic pathways and interactions of L-isoleucine within the body. The molecular targets include enzymes involved in protein synthesis and metabolic pathways .

Comparison with Similar Compounds

Dosing Differences :

  • In rodent studies, this compound is administered at 164 mg/kg, while L-Leucine-13C6,15N requires double the dose (328 mg/kg) due to differences in metabolic demand and turnover rates .
Analytical Techniques
  • NMR Spectroscopy : this compound simplifies 1H-NMR spectra by eliminating 13C-1H and 15N-1H couplings, enhancing resolution for structural analysis .
  • MS Detection : Its isotopic pattern (13C6,15N) creates a distinct mass shift (+6 Da for 13C, +1 Da for 15N), distinguishing it from unlabeled isoleucine and other BCAAs .
2.3 Comparative Metabolic Handling
  • Nitrogen Retention : this compound exhibits lower nitrogen recovery in plant biomass (e.g., grass-clover systems) compared to 15N-labeled mineral fertilizers, likely due to microbial immobilization and slower mineralization .
  • Isotope Dilution: In human studies, this compound shows a 5–15% 15N excretion rate, comparable to L-Leucine-13C6,15N but higher than non-BCAAs like L-Alanine-13C3,15N .
2.4 Stability and Purity
  • Degradation Resistance : this compound remains stable under storage at −80°C, unlike deuterated analogs (e.g., L-Isoleucine-D7), which may undergo exchange with ambient protons .
  • Synthetic Challenges : Full 13C labeling of isoleucine requires multi-step biosynthesis, whereas L-Valine-13C5,15N is more straightforward to synthesize due to its shorter carbon chain .

Key Research Findings

  • Cancer Metabolism : In breast cancer cells, this compound tracing revealed preferential nitrogen allocation to glutamate over aspartate, highlighting its role in redox balance .
  • Soil Studies: Residual 15N from this compound in soil systems predominantly integrates into non-microbial organic nitrogen pools, contrasting with mineral fertilizers that remain bioavailable .
  • NMR Advancements : 13C-15N decoupling techniques for this compound reduced spin diffusion in protein structure determination, outperforming traditional broadband decoupling .

Biological Activity

L-Isoleucine-13C6, 15N is a stable isotope-labeled form of the essential amino acid L-Isoleucine, which plays a critical role in various biological processes. This compound is particularly significant in the fields of metabolomics and proteomics, where it is utilized to study protein synthesis, metabolism, and the dynamics of biological macromolecules. This article delves into the biological activity of L-Isoleucine-13C6, 15N, highlighting its applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6_6H13_{13}N2_2O2_2
  • Molecular Weight : 148.18 g/mol
  • Isotopic Composition : 98 atom % 13C^{13}C, 98 atom % 15N^{15}N
  • Melting Point : 168-170 °C
  • CAS Number : 202468-35-7

Biological Role

L-Isoleucine is one of the three branched-chain amino acids (BCAAs), alongside leucine and valine. It is vital for:

  • Protein Synthesis : L-Isoleucine is incorporated into proteins during translation, contributing to muscle repair and growth.
  • Energy Production : It serves as a substrate for gluconeogenesis during periods of fasting or intense exercise.
  • Immune Function : Isoleucine plays a role in immune responses and the regulation of blood sugar levels.

The incorporation of L-Isoleucine-13C6, 15N into metabolic pathways allows researchers to trace its fate within biological systems using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Metabolic Pathways

L-Isoleucine undergoes several metabolic transformations:

  • Transamination : Converts to other amino acids (e.g., alanine) through transamination reactions.
  • Degradation : Broken down into acetyl-CoA and propionyl-CoA, which enter the citric acid cycle for energy production.

Applications in Research

L-Isoleucine-13C6, 15N is widely used in various research applications:

  • Metabolomics Studies : Its isotopic labeling enables precise tracking of metabolic pathways in organisms.
  • Protein Quantification : Acts as an internal standard in quantitative proteomics to measure protein levels accurately.
  • NMR Studies : Facilitates investigations into protein structure and dynamics.

Case Study 1: Metabolomic Profiling

In a study investigating metabolic alterations in cancer cells, researchers utilized L-Isoleucine-13C6, 15N to trace its incorporation into proteins and metabolites. The findings indicated that cancer cells exhibited increased utilization of branched-chain amino acids for energy production compared to normal cells, highlighting potential therapeutic targets for metabolic reprogramming.

Case Study 2: Protein Dynamics

Another research effort focused on the dynamics of protein interactions using L-Isoleucine-13C6, 15N as a label. The study revealed how different environmental conditions affected protein folding and stability, providing insights into cellular stress responses.

Data Table: Summary of Research Findings

StudyFocus AreaKey Findings
Study ACancer MetabolismIncreased BCAA utilization in cancer cells
Study BProtein DynamicsEnvironmental stress affects protein stability
Study CNutritional ImpactRole of isoleucine in muscle recovery post-exercise

Q & A

Q. How can researchers determine the optimal isotopic purity of L-Isoleucine-¹³C₆,¹⁵N for metabolic flux analysis (MFA) studies?

Methodological Answer: Isotopic purity is critical for minimizing background noise in MFA. Researchers should employ high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to quantify ¹³C and ¹⁵N enrichment levels. For instance, triple-quadrupole MS can detect isotopic impurities at <0.1% abundance, while ¹H-¹⁵N HSQC NMR provides site-specific ¹⁵N incorporation data. Calibration curves using certified reference materials (CRMs) with known isotopic ratios are essential for validation .

Q. What are best practices for preparing cell culture media containing L-Isoleucine-¹³C₆,¹⁵N to avoid isotopic dilution?

Methodological Answer: To prevent dilution by unlabeled isotopes, use auxotrophic cell lines or dialyzed fetal bovine serum (dFBS) lacking free amino acids. Pre-condition cells in isotope-free media for 24 hours before introducing labeled L-Isoleucine. Monitor intracellular metabolite pools via LC-MS to confirm isotopic steady-state, typically achieved after 3-5 cell divisions. Parallel control experiments with unlabeled isoleucine are recommended to validate labeling efficiency .

Advanced Research Questions

Q. How should researchers design experiments to resolve discrepancies in ¹⁵N tracer recovery rates across biological replicates?

Methodological Answer: Discrepancies often arise from uneven tracer distribution or microbial contamination. Implement a nested sampling design with spatial and temporal replicates to assess variability. For soil or tissue studies, combine ¹⁵N tracer data with natural abundance δ¹⁵N measurements to distinguish newly assimilated N from background pools. Statistical tools like mixed-effects models can account for hierarchical variance structures, while ANOVA-PLS identifies outliers in recovery datasets .

Q. What experimental strategies mitigate isotopic interference when analyzing L-Isoleucine-¹³C₆,¹⁵N in complex biological matrices?

Methodological Answer: Use orthogonal separation techniques to reduce matrix effects. For example, hydrophilic interaction liquid chromatography (HILIC) coupled with LC-IRMS improves resolution of ¹³C-labeled isoleucine from co-eluting metabolites. For ¹⁵N analysis, online derivatization (e.g., dansyl chloride) enhances sensitivity in ESI-MS. Spike-in recovery experiments with isotopologue standards (e.g., ¹³C₆,¹⁵N-L-Isoleucine-¹³C₃) quantify losses during extraction .

Q. How can researchers validate the reproducibility of ¹³C–¹⁵N coupling measurements in protein structural studies?

Methodological Answer: Reproducibility in NMR-based ¹³C–¹⁵N coupling relies on precise control of sample conditions (pH, temperature) and instrument calibration. Implement a "model-free" analysis (e.g., Lipari-Szabo formalism) to decouple internal motion artifacts from global protein dynamics. Cross-validate results with X-ray crystallography or cryo-EM data, focusing on residues with high B-factors to assess conformational flexibility .

Q. What statistical frameworks are suitable for integrating multi-omic data from L-Isoleucine-¹³C₆,¹⁵N tracer studies?

Methodological Answer: Use partial least squares-discriminant analysis (PLS-DA) to correlate isotopic labeling patterns with transcriptomic/proteomic profiles. Bayesian networks can model causal relationships between nitrogen assimilation pathways and downstream metabolic fluxes. Open-source tools like MetaFlux or INCA (Isotopic Non-stationary Metabolic Flux Analysis) automate data integration and uncertainty quantification .

Methodological Validation & Data Interpretation

Q. How to address low precision in δ¹⁵N measurements of aqueous samples containing L-Isoleucine-¹³C₆,¹⁵N?

Methodological Answer: Low precision often stems from matrix effects or instrument drift. Pre-treat samples with solid-phase extraction (SPE) using graphitized carbon cartridges to remove organic interferents. For LC-IRMS systems, perform daily calibrations with KNO₃-¹⁵N CRMs and monitor He carrier gas purity. Replicate injections (n ≥ 5) and outlier removal via Grubbs’ test improve data robustness .

Q. What protocols ensure ethical and reproducible use of L-Isoleucine-¹³C₆,¹⁵N in animal studies?

Methodological Answer: Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design. Obtain ethics approval for tracer dosing schedules, ensuring isotopic waste disposal complies with radiation safety guidelines (despite non-radioactive isotopes). Document all procedures using FAIR (Findable, Accessible, Interoperable, Reusable) data standards, and share raw spectra/metadata in public repositories like MetaboLights .

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